3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine
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Overview
Description
3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine is a synthetic organic compound that features a unique combination of cyclohexylsulfonyl and thiophen-2-ylsulfonyl groups attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the azetidine ring, followed by the introduction of the cyclohexylsulfonyl and thiophen-2-ylsulfonyl groups through sulfonylation reactions. The reaction conditions often involve the use of strong bases and sulfonyl chlorides under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of advanced materials, such as organic semiconductors and electrochromic devices, due to its favorable electronic properties.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. The azetidine ring provides rigidity and spatial orientation, enhancing the compound’s ability to interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine
- 3-(Cyclohexylsulfonyl)-1-(benzothiophen-2-ylsulfonyl)azetidine
- 3-(Cyclohexylsulfonyl)-1-(furan-2-ylsulfonyl)azetidine
Uniqueness
3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine is unique due to the combination of cyclohexylsulfonyl and thiophen-2-ylsulfonyl groups, which impart distinct electronic and steric properties. This makes the compound particularly useful in applications requiring specific electronic characteristics and molecular interactions.
Properties
IUPAC Name |
3-cyclohexylsulfonyl-1-thiophen-2-ylsulfonylazetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S3/c15-20(16,11-5-2-1-3-6-11)12-9-14(10-12)21(17,18)13-7-4-8-19-13/h4,7-8,11-12H,1-3,5-6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQFDKUPRNGQEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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